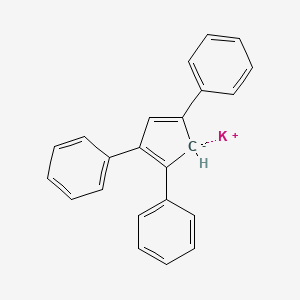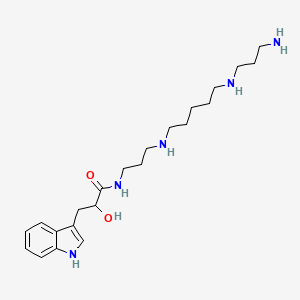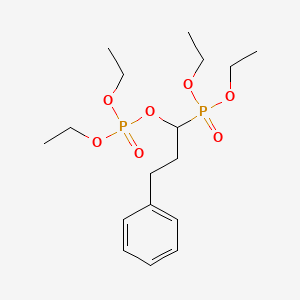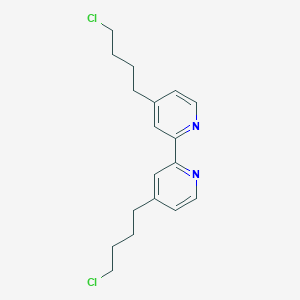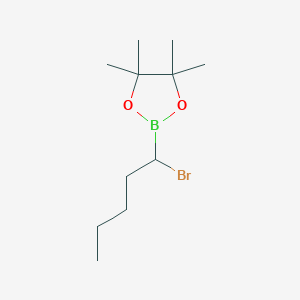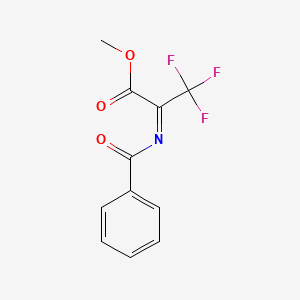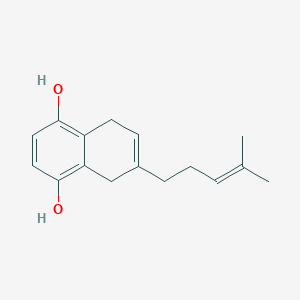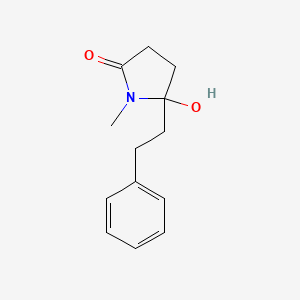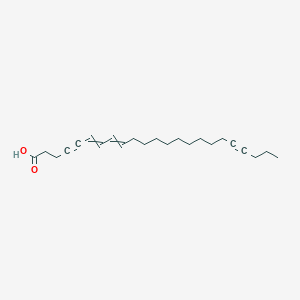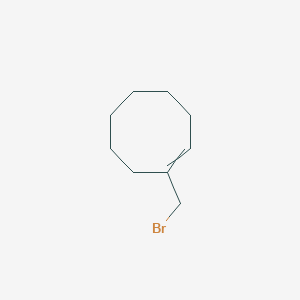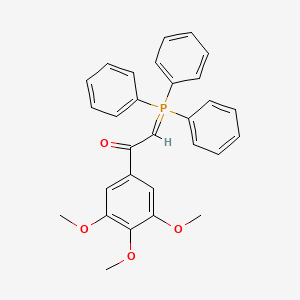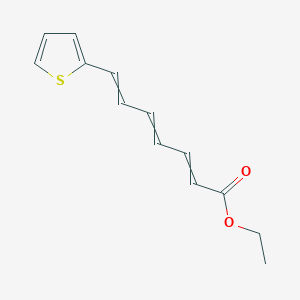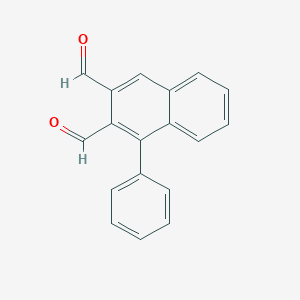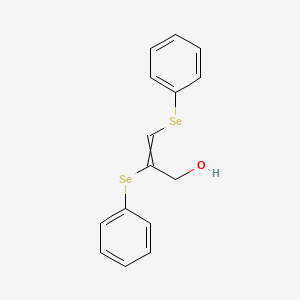![molecular formula C17H15N3O2 B14278672 4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 137614-07-4](/img/structure/B14278672.png)
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a mouthful, but its structure reveals intriguing features. Let’s break it down:
- The compound consists of a cyclohexadienone ring system.
- It contains a triazine moiety (a six-membered heterocyclic ring with three nitrogen atoms).
- The phenoxy group (C₆H₅O) is attached to the triazine ring.
準備方法
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial-scale synthesis typically involves optimized versions of the above routes.
- Precise reaction conditions and catalysts are proprietary, but the core chemistry remains the same.
化学反応の分析
Reactions::
Oxidation: The cyclohexadienone ring can undergo oxidation reactions.
Reduction: Reduction of the triazine ring or the carbonyl group is possible.
Substitution: The phenoxy group can be substituted via SNAr reactions.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Strong nucleophiles (e.g., amines) in polar solvents.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Formation of the corresponding alcohol.
- Substitution: Various derivatives with modified phenoxy groups.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in materials science (e.g., dyes, polymers).
作用機序
Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates cellular processes (e.g., signal transduction).
類似化合物との比較
Unique Features: Its triazine-phenoxy combination sets it apart.
Similar Compounds: Consider related structures like
特性
CAS番号 |
137614-07-4 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methylphenoxy)-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)22-17-19-10-18-16(20-17)14-9-12(2)5-8-15(14)21/h3-10,21H,1-2H3 |
InChIキー |
QXRPMKBMJHWZLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=N2)C3=C(C=CC(=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


